Hexyl m-iodobenzyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67987-32-0 |
|---|---|
Molecular Formula |
C14H19IO3 |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
hexyl (3-iodophenyl)methyl carbonate |
InChI |
InChI=1S/C14H19IO3/c1-2-3-4-5-9-17-14(16)18-11-12-7-6-8-13(15)10-12/h6-8,10H,2-5,9,11H2,1H3 |
InChI Key |
NRPPDTCNEWZSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OCC1=CC(=CC=C1)I |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Hexyl M Iodobenzyl Carbonate
Retrosynthetic Analysis of the Carbonate Linkage
Retrosynthetic analysis of an asymmetric carbonate ester involves disconnecting the molecule at the C-O bonds of the carbonate group. For hexyl m-iodobenzyl carbonate, this disconnection reveals two primary alcohol precursors: m-iodobenzyl alcohol and 1-hexanol (B41254). The central carbonyl group (C=O) is envisioned as being derived from a suitable C1 electrophilic synthon, such as phosgene (B1210022) or a phosgene equivalent.
This leads to two main synthetic strategies:
Sequential Introduction: One alcohol is first reacted with a carbonyl source to form an activated intermediate (e.g., a chloroformate), which is then reacted with the second alcohol.
Transesterification: A readily available dialkyl or diaryl carbonate (like dimethyl carbonate or diphenyl carbonate) undergoes a catalyzed substitution reaction with the two different alcohols.
The choice of strategy depends on factors such as reagent availability, reaction conditions, and the need to avoid side reactions, like the formation of symmetric carbonates (di(hexyl) carbonate or di(m-iodobenzyl) carbonate).
Approaches to Carbonate Formation (e.g., Phosgenation, Transesterification, Coupling Reactions)
Several established methods can be employed for the formation of the carbonate ester linkage.
Phosgenation: This is a traditional and highly effective method for carbonate synthesis. wikipedia.org The process involves the reaction of an alcohol with phosgene (COCl₂) to form a chloroformate intermediate. This intermediate is then treated with a second alcohol, typically in the presence of a base (like pyridine) to neutralize the HCl byproduct, yielding the asymmetric carbonate. wikipedia.org Due to the extreme toxicity of phosgene gas, safer alternatives such as solid phosgene (triphosgene) or liquid diphosgene are often used. google.comkobe-u.ac.jpresearchgate.net A recently developed method involves the in situ photo-on-demand synthesis of phosgene from chloroform, enhancing safety. kobe-u.ac.jp
Transesterification: Transesterification is a more environmentally benign alternative to phosgenation that avoids toxic reagents. nih.gov This method involves the equilibrium reaction between a simple, readily available carbonate ester (e.g., dimethyl carbonate, DMC) and an alcohol in the presence of a catalyst. beilstein-journals.org For the synthesis of an asymmetric carbonate, the reaction can be performed sequentially or by carefully controlling stoichiometry and reaction conditions. A wide range of catalysts, including basic, acidic, and organometallic compounds, can be employed to facilitate the reaction. beilstein-journals.orgmdpi.comsrrcvr.ac.inresearchgate.net The use of ionic liquids as catalysts has also been shown to be effective under mild conditions. beilstein-journals.org
Coupling Reactions: Modern approaches include direct coupling reactions that utilize carbon dioxide (CO₂) as a C1 source. rsc.org While thermodynamically challenging, the direct synthesis of carbonates from alcohols and CO₂ represents a green chemistry ideal. rsc.org This typically requires a catalyst and an efficient dehydrating agent to drive the reaction forward. rsc.org
Below is a comparative table of these primary synthetic approaches.
| Method | C1 Source | Key Intermediate | Advantages | Disadvantages |
| Phosgenation | Phosgene (or equivalent) | Chloroformate | High yield, well-established | Use of highly toxic reagents, generates HCl byproduct |
| Transesterification | Dialkyl/Diaryl Carbonate | Alkoxide | Avoids toxic phosgene, "greener" process | Equilibrium-limited, requires catalyst, may need elevated temperatures |
| Direct CO₂ Coupling | Carbon Dioxide | N/A (Direct) | Utilizes a renewable C1 source, environmentally friendly | Thermodynamically unfavorable, requires activation/dehydration |
Strategic Incorporation of the m-Iodobenzyl Moiety
The m-iodobenzyl group can be introduced via its corresponding alcohol, (3-iodophenyl)methanol. nih.gov
In the Phosgenation Route: m-Iodobenzyl alcohol could be the first alcohol to react with phosgene, forming m-iodobenzyl chloroformate. This activated intermediate would then be susceptible to nucleophilic attack by 1-hexanol. Alternatively, 1-hexanol could be converted to its chloroformate first. The choice often depends on the relative reactivity and stability of the intermediate chloroformates.
In the Transesterification Route: m-Iodobenzyl alcohol would be one of the two alcohols used to displace the original alkoxy groups from a starting carbonate like DMC. The reaction would likely proceed through an intermediate, such as methyl m-iodobenzyl carbonate, before subsequent reaction with 1-hexanol. acs.org
Introduction of the Hexyl Chain
The hexyl group is introduced from its precursor, 1-hexanol.
In the Phosgenation Route: If m-iodobenzyl chloroformate is the intermediate, 1-hexanol acts as the nucleophile. To enhance its nucleophilicity, it could be converted to its corresponding alkoxide (e.g., sodium hexoxide) by treatment with a strong base like sodium hydride. Conversely, 1-hexanol can be converted to hexyl chloroformate by reacting it with phosgene at low temperatures. prepchem.comguidechem.compatsnap.comnih.gov This stable, activated form can then react with m-iodobenzyl alcohol.
In the Transesterification Route: 1-hexanol participates as one of the alcohols in the catalyzed exchange reaction. The relative molar ratios of 1-hexanol, m-iodobenzyl alcohol, and the starting carbonate (e.g., DMC) would be optimized to maximize the yield of the desired asymmetric product. nih.gov
Precursor Synthesis and Functionalization
The successful synthesis of this compound is contingent upon the efficient preparation of its key precursors.
Synthesis of m-Iodobenzyl Alcohol Derivatives
The primary precursor for the m-iodobenzyl moiety is m-iodobenzyl alcohol. While commercially available from various suppliers, its synthesis in a laboratory setting can be achieved through several routes. chemnet.comchemicalregister.com A common method is the reduction of a corresponding carbonyl compound.
Synthetic Routes to m-Iodobenzyl Alcohol:
| Starting Material | Key Transformation | Reagents | Notes |
| m-Iodobenzaldehyde | Aldehyde Reduction | NaBH₄, LiAlH₄ | A straightforward and high-yielding reduction of the commercially available aldehyde. |
| m-Iodobenzoic Acid | Carboxylic Acid Reduction | LiAlH₄, BH₃·THF | A powerful reducing agent is required to reduce the carboxylic acid directly. |
| Methyl m-Iodobenzoate | Ester Reduction | NaBH₄, LiAlH₄ | The ester can be reduced with sodium borohydride, often under specific conditions, or more robustly with lithium aluminum hydride. chemicalbook.com |
| m-Toluidine | Sandmeyer & Reduction | 1. NaNO₂, H₂SO₄2. KI3. (Various) | A multi-step process involving diazotization of the amine, displacement with iodide, and subsequent functional group manipulation to arrive at the alcohol. |
Preparation of Hexyl Alcohol and its Activated Forms
1-Hexanol is an industrially produced chemical, commonly synthesized via the oligomerization of ethylene (B1197577) using triethylaluminium. For the purpose of carbonate synthesis, 1-hexanol may need to be "activated" to enhance its reactivity.
Activation of 1-Hexanol: The hydroxyl group of an alcohol is a poor leaving group and a moderate nucleophile. unco.edumsu.edu Activation is often necessary to facilitate nucleophilic substitution. unco.eduntu.ac.ukyoutube.comnih.gov
Conversion to Alkoxide: To increase its nucleophilicity, 1-hexanol can be deprotonated with a strong base (e.g., NaH, KHMDS) to form the corresponding hexoxide anion. This potent nucleophile can readily attack an electrophilic carbonyl carbon, such as that in a chloroformate.
Conversion to Chloroformate: To transform the alcohol into an electrophilic partner, it can be reacted with phosgene or a phosgene equivalent. kobe-u.ac.jp The reaction of 1-hexanol with excess phosgene at low temperatures yields hexyl chloroformate. nih.gov This stable intermediate can then be reacted with a nucleophile, such as m-iodobenzyl alcohol. Detailed procedures for synthesizing n-hexyl chloroformate involve adding n-hexanol to a solution of phosgene under cooled, anhydrous conditions. prepchem.compatsnap.com
Direct Synthesis Routes for this compound
Direct synthetic strategies for this compound focus on the formation of the carbonate bond in a single or a few straightforward steps from readily available precursors. The primary challenge lies in controlling the reactivity to favor the formation of the desired unsymmetrical product over symmetrical side products (dihexyl carbonate and bis(m-iodobenzyl) carbonate).
A traditional and highly effective method for carbonate synthesis involves the use of phosgene (COCl₂) or its safer, solid surrogates like triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC) and diphosgene. wikipedia.orgacs.org These reagents react with alcohols to form chloroformates, which can then react with a second alcohol to yield the carbonate.
The reaction sequence for this compound would typically involve a two-step, one-pot procedure. First, (3-iodophenyl)methanol would be reacted with triphosgene in the presence of a base (e.g., pyridine (B92270) or triethylamine) at low temperatures to form the corresponding m-iodobenzyl chloroformate intermediate. Subsequently, hexanol is added to the reaction mixture, which then displaces the chloride to form the final product. The use of triphosgene is advantageous as it is a stable crystalline solid, making it easier and safer to handle than gaseous phosgene. nih.gov
Another widely used phosgene surrogate is 1,1'-carbonyldiimidazole (B1668759) (CDI). wikipedia.orgtandfonline.com CDI is a stable, non-volatile solid that activates alcohols by forming an imidazolecarboxylate intermediate. rsc.orgyoutube.com This intermediate is reactive towards nucleophilic attack by another alcohol. The synthesis using CDI would involve the initial reaction of one of the alcohols, for instance, hexanol, with CDI to form an N-acylimidazole intermediate. This intermediate is then treated with (3-iodophenyl)methanol to yield this compound. tandfonline.com The byproducts of this reaction are carbon dioxide and imidazole, which are easily removed. wikipedia.orgtandfonline.com
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Triphosgene | Base (e.g., Pyridine), -10 to 25 °C, Anhydrous Solvent (e.g., CH₂Cl₂, Toluene) | High reactivity, good yields, solid reagent. wikipedia.orgnih.gov | Releases toxic phosgene in situ, requires careful handling and stoichiometric control to avoid symmetrical byproducts. acs.org |
| Carbonyldiimidazole (CDI) | Anhydrous Solvent (e.g., THF, CH₂Cl₂), Room Temperature | Safe, easy to handle, mild reaction conditions, clean byproducts (imidazole, CO₂). wikipedia.orgrsc.org | Can be less reactive than phosgene-based reagents, may require longer reaction times. |
Carbonylation reactions provide an alternative pathway to carbonates, utilizing carbon monoxide (CO) as the C1 source. youtube.com Palladium-catalyzed carbonylation is a prominent method for synthesizing aryl-containing compounds. nih.gov For a molecule like this compound, this could theoretically be approached by the palladium-catalyzed carbonylative coupling of 3-iodobenzyl bromide (or a related halide) with hexanol.
The general catalytic cycle involves the oxidative addition of the organic halide to a low-valent palladium complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reaction with the alcohol (hexanol) would yield the desired carbonate and regenerate the catalyst. nih.gov This method is highly versatile but requires specialized equipment to handle gaseous carbon monoxide, often under pressure.
Transesterification is a greener and often catalytic route for producing carbonates. frontiersin.org This process involves the exchange of alkoxy groups between a carbonate and an alcohol. To synthesize this compound, a sequential transesterification approach using a simple dialkyl carbonate, such as dimethyl carbonate (DMC), could be employed.
The process would first involve the reaction of (3-iodophenyl)methanol with an excess of dimethyl carbonate in the presence of a catalyst to form methyl m-iodobenzyl carbonate. After purification, this intermediate would then be reacted with hexanol under catalytic conditions to replace the methyl group, yielding the final unsymmetrical product. A variety of catalysts, including bases (e.g., K₂CO₃, DBU), organometallic compounds, and enzymes, can be used to facilitate this reaction. acs.orgbohrium.com The key to a successful synthesis is carefully controlling the reaction conditions to drive the equilibrium towards the desired product, often by removing the more volatile alcohol byproduct (methanol in this case). researchgate.net
Optimization of Reaction Conditions and Yields
The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. These include the choice of solvent, the catalyst system, temperature, and reactant stoichiometry.
The choice of solvent can significantly influence the rate and outcome of carbonate synthesis. In phosgene-mediated reactions, aprotic solvents like dichloromethane (B109758), toluene, or tetrahydrofuran (B95107) are typically used to ensure the stability of the reactive intermediates.
For catalytic reactions like transesterification or carbonylation, the solvent's polarity and coordinating ability are crucial. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance reaction rates by stabilizing charged intermediates. mdpi.com However, there is a growing emphasis on using "green" solvents, such as organic carbonates themselves (e.g., propylene (B89431) carbonate), or minimizing solvent use altogether. acs.org Solvent-free, or neat, conditions are particularly attractive for industrial applications as they reduce waste and simplify product purification. nih.govua.es Such conditions are often feasible in transesterification reactions, where one of the liquid reactants (e.g., dimethyl carbonate) can also serve as the reaction medium.
| Reaction Type | Common Solvents | Considerations |
| Phosgene/CDI-mediated | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Must be anhydrous and inert to the highly reactive intermediates. |
| Palladium-catalyzed Carbonylation | Toluene, Dimethylformamide (DMF), Acetonitrile (B52724) | Solvent can affect catalyst solubility, stability, and activity. mdpi.com |
| Transesterification | Dimethyl Carbonate (DMC, as reactant and solvent), Toluene, Solvent-free | Excess reactant can serve as solvent. High-boiling point solvents can aid in removing volatile byproducts. acs.org |
Catalyst choice is paramount in modern synthetic chemistry, with a focus on developing efficient, selective, and sustainable systems. For carbonate synthesis, particularly via CO₂ cycloaddition or transesterification, metal-free organocatalysts have gained significant attention. uliege.bersc.org
Organocatalytic systems often rely on the synergistic action of a Lewis base or nucleophile (e.g., quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) iodide, TBAI) and a hydrogen-bond donor (HBD). rsc.orgacs.orgmdpi.com The nucleophile activates the electrophile (e.g., the carbonyl carbon of dimethyl carbonate), while the HBD activates the alcohol, facilitating the reaction. researchgate.net For the transesterification route to this compound, catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or various phosphonium (B103445) salts could be effective. rsc.org
Metal-free systems offer advantages such as lower toxicity, reduced cost, and avoidance of metal contamination in the final product. acs.orgwhiterose.ac.uk The catalyst loading is another critical parameter to optimize. While higher catalyst loading can increase the reaction rate, it also increases cost and can complicate purification. Typically, catalyst loadings are optimized to be as low as possible (often in the range of 1-5 mol%) while still achieving a desirable reaction rate and high yield. rsc.org
| Catalyst Class | Examples | Applicable Reaction | Mechanism |
| Organocatalytic Bases | DBU, Guanidines, Phosphazenes | Transesterification | Activation of alcohol via deprotonation. mdpi.com |
| Quaternary Onium Salts | Tetrabutylammonium Iodide (TBAI), Tetrabutylammonium Bromide (TBAB) | Transesterification, CO₂ cycloaddition | Nucleophilic activation of the carbonyl source. rsc.orgnih.gov |
| Hydrogen-Bond Donors (Co-catalysts) | Phenols, Diols, Squaramides | Transesterification, CO₂ cycloaddition | Activation of epoxide or alcohol via hydrogen bonding. acs.org |
| Metal-Free Lewis Acids | Boron-based catalysts | CO₂ cycloaddition | Activation of the epoxide ring. mdpi.com |
Temperature and Pressure Parameters
The operational conditions, specifically temperature and pressure, for the synthesis of this compound are dictated by the chosen synthetic methodology. Traditional methods, such as the reaction of an alcohol with a chloroformate, contrast with modern, greener approaches that may utilize carbon dioxide (CO2).
A conventional and highly plausible route involves the reaction of m-iodobenzyl alcohol with hexyl chloroformate. This type of reaction is typically conducted in the presence of a stoichiometric base (like pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. These reactions are often run at reduced temperatures, starting at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature. The entire process is generally carried out at atmospheric pressure.
Alternative strategies, such as transesterification involving m-iodobenzyl alcohol and a dialkyl carbonate like dimethyl carbonate (DMC) or dihexyl carbonate, typically require more forcing conditions. These reactions often necessitate elevated temperatures, commonly in the range of 90-150 °C, to proceed at a reasonable rate. The pressure is usually atmospheric, although applying a vacuum can help remove the lower-boiling alcohol byproduct (e.g., methanol (B129727) when using DMC), thereby driving the equilibrium towards the product.
Modern synthetic protocols aiming for greener processes might involve the direct carboxylation of m-iodobenzyl alcohol using CO2 and 1-hexanol (or a derivative like 1-bromohexane). Such reactions are thermodynamically challenging and almost always require a catalyst and elevated pressure to increase the concentration of CO2 in the reaction phase and overcome the high stability of the CO2 molecule. rsc.org Pressures can range from several atmospheres to over 50 bar, with temperatures varying widely based on the specific catalytic system employed. mdpi.com
Table 1: Hypothetical Synthesis Parameters for this compound
| Synthesis Method | Reactants | Typical Temperature | Typical Pressure |
|---|---|---|---|
| Chloroformate Esterification | m-Iodobenzyl alcohol + Hexyl chloroformate | 0 °C to Room Temp. | Atmospheric |
| Transesterification | m-Iodobenzyl alcohol + Dimethyl Carbonate | 90 - 150 °C | Atmospheric |
Reaction Time and Conversion Monitoring
The duration of the synthesis and the methods for monitoring its progress are intrinsically linked to the reaction kinetics of the chosen pathway.
For the rapid chloroformate-based synthesis, reaction times are typically on the shorter end, often ranging from 1 to 6 hours. In contrast, transesterification reactions are generally slower and may require extended periods, from several hours to overnight (12-24 hours), to reach satisfactory conversion. Catalyzed direct carboxylations with CO2 can vary significantly, with reaction times being a key parameter for optimization in catalyst development.
Monitoring the conversion of reactants to this compound is crucial for determining the reaction endpoint and maximizing yield. Several analytical techniques are standard for this purpose:
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative, and cost-effective method used for real-time reaction monitoring in a laboratory setting. libretexts.org A TLC plate is spotted with the starting material (e.g., m-iodobenzyl alcohol), the reaction mixture, and a "co-spot" containing both. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the more nonpolar product, this compound, will appear and intensify. libretexts.orgmsu.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods that can provide precise information about the concentration of reactants and products over time. By taking small aliquots from the reaction mixture at intervals, a kinetic profile can be constructed, allowing for accurate determination of the conversion percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring reaction progress. By analyzing the spectra of reaction aliquots, one can observe the disappearance of characteristic proton signals from the starting materials and the simultaneous appearance and increase of unique signals corresponding to the product molecule.
Table 2: Techniques for Monitoring Carbonate Synthesis
| Technique | Type | Information Provided | Application Notes |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Qualitative | Reaction progress, presence of starting materials/products | Fast, inexpensive, ideal for real-time benchtop monitoring. libretexts.orgrsc.org |
| Gas Chromatography (GC) | Quantitative | Reactant/product concentration, conversion % | Suitable for volatile and thermally stable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative | Reactant/product concentration, conversion % | Versatile for a wide range of compound polarities and stabilities. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry offer a framework for designing chemical processes that are more sustainable, efficient, and environmentally benign. The synthesis of this compound can be evaluated and improved through this lens. nih.gov
Atom Economy and E-Factor Considerations
Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms form the final product. acs.org
Considering the traditional synthesis from m-iodobenzyl alcohol and hexyl chloroformate:
C₇H₇IO + C₇H₁₃ClO₂ → C₁₄H₁₉IO₃ + HCl
The atom economy for this reaction is calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 3: Atom Economy Calculation for a Plausible Synthesis of this compound
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| m-Iodobenzyl alcohol | C₇H₇IO | 234.03 | Reactant |
| Hexyl chloroformate | C₇H₁₃ClO₂ | 164.63 | Reactant |
| This compound | C₁₄H₁₉IO₃ | 362.19 | Desired Product |
| Hydrogen Chloride | HCl | 36.46 | Byproduct |
| Calculation | | (362.19 / (234.03 + 164.63)) * 100 | 90.8% |
This calculation shows that even with a 100% chemical yield, over 9% of the reactant mass is lost as a byproduct (HCl), which must be neutralized, generating further salt waste.
The Environmental Factor (E-Factor) provides a more holistic and practical measure of the waste generated in a process. It is defined as the total mass of waste produced divided by the mass of the product. sheldon.nl
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Unlike atom economy, the E-Factor accounts for all sources of waste, including reaction byproducts, leftover reactants, solvents, and materials used in workup and purification. sheldon.nl For the traditional chloroformate synthesis, the E-Factor would be significantly greater than zero, incorporating the HCl byproduct, the salt formed during its neutralization, solvent losses, and any materials used for purification. The pharmaceutical industry often has high E-factors, sometimes between 25 and 200, due to complex, multi-step syntheses. syrris.com Green chemistry aims to design processes with an E-Factor as close to zero as possible. sheldon.nl
Use of Environmentally Benign Solvents and Reagents
The selection of reagents and solvents is a critical aspect of green synthesis.
Reagents: A major drawback of the chloroformate route is that chloroformates are typically produced from phosgene, a highly toxic and hazardous chemical. researchgate.net A key goal of green chemistry is to develop phosgene-free synthetic routes. researchgate.net Greener alternatives for the carbonyl source include:
Dialkyl carbonates (DACs): Dimethyl carbonate (DMC) and diethyl carbonate (DEC) are considered green reagents. frontiersin.org They are effective carbonylating agents with low toxicity, and their use in transesterification reactions produces only a simple alcohol as a byproduct, which can often be recycled.
Carbon Dioxide (CO₂): As an abundant, non-toxic, and renewable C1 feedstock, CO₂ is an ideal green reagent for carbonate synthesis. nih.gov Its use avoids the toxicity of phosgene and can lead to highly atom-economical processes. rsc.org
Solvents: Organic solvents often constitute the largest mass component of a chemical reaction and are a major source of waste. ingentaconnect.combenthamdirect.com Traditional syntheses may use halogenated solvents like dichloromethane (DCM) or polar aprotic solvents like dimethylformamide (DMF). Many of these are now recognized as hazardous. Green chemistry encourages replacing these with more environmentally benign alternatives. neuroquantology.comsigmaaldrich.com
Table 4: Comparison of Traditional vs. Green Solvents and Reagents
| Category | Traditional Choice | Issues | Green Alternative | Benefits |
|---|---|---|---|---|
| Reagent | Hexyl chloroformate | Derived from toxic phosgene, poor atom economy | Dimethyl Carbonate (DMC), CO₂ | Low toxicity, better atom economy, renewable (CO₂) rsc.orgresearchgate.net |
| Solvent | Dichloromethane (DCM) | Volatile, suspected carcinogen, environmental persistence | 2-MeTHF, CPME, Ethanol, Water | Derived from renewable sources, lower toxicity, biodegradable neuroquantology.comsigmaaldrich.com |
| Base | Pyridine, Triethylamine | Toxic, often used in stoichiometric amounts | Catalytic base, immobilized base | Reduces waste, allows for easier separation and reuse |
Development of Catalytic and Waste-Minimizing Protocols
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with less waste. For the synthesis of carbonates, catalytic protocols are essential for activating greener but less reactive reagents like CO₂ or dialkyl carbonates. researchgate.net
Catalytic Systems: A wide range of catalysts have been developed for carbonate synthesis. These include metal-free organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-tetramethylguanidine (B143053) (TMG), which can activate alcohols for reaction with CO₂. rsc.org Metal-based catalysts, including those based on non-toxic and abundant metals like calcium, have also shown high efficiency. acs.org Palladium-catalyzed systems have been developed for the carbonylation of benzyl (B1604629) carbonates. acs.orgnih.gov
Waste Minimization: Catalytic processes inherently minimize waste by being used in small quantities and being regenerated at the end of the reaction cycle. The ideal protocol would feature a heterogeneous (solid-supported) catalyst. Such catalysts can be easily separated from the reaction mixture by simple filtration and reused multiple times, significantly reducing waste and cost.
Process Intensification: Combining reaction and separation steps, such as in reactive distillation, can also minimize waste and energy consumption. For transesterification reactions, continuously removing the alcohol byproduct shifts the equilibrium, improving conversion and simplifying purification.
By developing a catalytic, solvent-free process that utilizes CO₂ directly, the synthesis of this compound could theoretically approach a 100% atom economy and an E-Factor near zero, representing an ideal outcome from a green chemistry perspective.
Chemical Reactivity and Transformation Studies of Hexyl M Iodobenzyl Carbonate
Reactivity of the Aromatic Iodide Moiety
The carbon-iodine bond on the aromatic ring is a key site for a variety of chemical transformations due to its relatively low bond dissociation energy and the ability of iodine to participate in various reaction mechanisms.
Mechanism of Oxidative Addition in Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Cross-Coupling)
Aryl iodides are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. csbsju.edu The catalytic cycle of these reactions is often initiated by the oxidative addition of the aryl iodide to a low-valent transition metal center, typically palladium(0). chemrxiv.org
The generally accepted mechanism for the oxidative addition of an aryl halide to a palladium(0) complex involves the formation of a three-centered transition state. chemrxiv.org In the case of hexyl m-iodobenzyl carbonate, the palladium(0) catalyst would insert into the carbon-iodine bond. Density functional theory (DFT) studies on similar aryl iodides suggest that the reaction can proceed through different pathways, leading to cis-configured Pd(II) complexes. acs.org The coordination of the palladium center to the aryl iodide can be influenced by the ligands on the palladium and the electronic properties of the aryl iodide. chemrxiv.org
The process can be summarized in the following steps:
Formation of a π-complex: The electron-rich palladium(0) center may initially coordinate to the π-system of the aromatic ring of this compound.
Oxidative Addition: The palladium atom then inserts into the C–I bond, breaking the bond and forming two new bonds: a Pd-C bond and a Pd-I bond. This results in the oxidation of palladium from the 0 to the +2 oxidation state.
Formation of the Pd(II) complex: The resulting species is a square planar palladium(II) complex, which can then proceed to the subsequent steps of the cross-coupling reaction (transmetalation and reductive elimination).
The rate of oxidative addition is generally faster for aryl iodides compared to aryl bromides or chlorides due to the weaker C-I bond. csbsju.edu
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~339 |
| C-Br | ~285 |
| C-I | ~218 |
| Note: These are average values and can vary depending on the specific molecular structure. |
Nucleophilic Aromatic Substitution Pathways
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com In the case of this compound, the iodine atom itself is not a strong activating group for SNA_r. However, the presence of other substituents on the ring could influence its reactivity.
The most common mechanism for SNA_r is the addition-elimination pathway. chemistrysteps.com This involves:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the iodide ion, which is a good leaving group. fiveable.me
For this compound, this reaction would likely require harsh conditions (high temperatures and a strong nucleophile) unless additional electron-withdrawing groups are present on the aromatic ring to stabilize the Meisenheimer complex. libretexts.org The reactivity order for halogens in this reaction is typically F > Cl > Br > I, which is the opposite of the trend for SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com
Homolytic Aromatic Substitution (HAS) Reactions and Radical Pathways
The relatively weak carbon-iodine bond in aryl iodides makes them susceptible to homolytic cleavage, leading to the formation of an aryl radical. researchgate.net This property allows this compound to participate in homolytic aromatic substitution (HAS) reactions. These reactions can be initiated by heat, light, or a radical initiator.
A common pathway involves the generation of the m-(hexyloxycarbonylmethyl)phenyl radical. This radical can then add to another aromatic ring or react with other radical species. acs.org Visible-light photoredox catalysis is a modern and mild method for initiating such radical reactions. acs.org In a typical photoredox cycle, a photosensitizer absorbs light and transfers an electron to the aryl iodide, generating a radical anion. This radical anion then fragments to give the aryl radical and an iodide anion. acs.org
The benzyl (B1604629) radical itself is a known species in chemical reactions and can undergo self-reaction to form larger polycyclic aromatic hydrocarbons like phenanthrene (B1679779) and anthracene (B1667546) under certain conditions. nih.gov
Iodoarene Activation and Hypervalent Iodine Chemistry
The iodine atom in aryl iodides can be oxidized to higher valence states, leading to the formation of hypervalent iodine compounds. nih.gov These reagents are versatile and have found wide application in organic synthesis as environmentally friendly alternatives to heavy metal-based oxidants. acs.orgorganic-chemistry.org
The activation of the iodoarene moiety in this compound can be achieved using various oxidizing agents. acs.org This activation can lead to the formation of hypervalent iodine(III) species, such as diaryliodonium salts, or hypervalent iodine(V) species. acsgcipr.org These hypervalent iodine compounds can then be used in a variety of synthetic transformations. acs.orgslideshare.net
The formation of hypervalent iodine reagents often involves the reaction of the iodoarene with an oxidant in the presence of a suitable ligand. beilstein-journals.org For example, reaction with peracids can yield iodosylarenes, which can be further functionalized.
Arylation Reactions with Carbon and Heteroatom Nucleophiles
The activated iodoarene, particularly in the form of diaryliodonium salts, can serve as an excellent arylating agent for a wide range of nucleophiles. acs.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Arylation of Carbon Nucleophiles: Enolates, organometallic reagents, and other carbanions can be arylated using diaryliodonium salts derived from this compound. mdpi.com These reactions provide a powerful method for constructing complex organic molecules. nih.govresearchgate.net
Arylation of Heteroatom Nucleophiles: Amines, alcohols, phenols, and thiols can also be arylated. beilstein-journals.org This is a valuable method for the synthesis of anilines, aryl ethers, and aryl thioethers.
The mechanism of these arylation reactions can vary, but often involves either a ligand coupling process on the hypervalent iodine center or a transition-metal-catalyzed pathway. beilstein-journals.org
Reactivity of the Carbonate Functionality
The carbonate group in this compound is an ester of carbonic acid and is susceptible to cleavage under various conditions. Benzyl carbonates, in particular, are often used as protecting groups in organic synthesis because they can be selectively removed. tandfonline.comresearchgate.net
The primary mode of reaction for the carbonate functionality is nucleophilic acyl substitution at the carbonyl carbon. The reactivity of this group is influenced by the electrophilicity of the carbonyl carbon and the nature of the leaving groups (the hexoxy and m-iodobenzyloxy groups). nih.gov
Cleavage of the carbonate can be achieved through several methods:
Hydrolysis: Under acidic or basic conditions, the carbonate can be hydrolyzed to yield hexanol, m-iodobenzyl alcohol, and carbon dioxide. Basic hydrolysis is typically more facile.
Hydrogenolysis: The benzyl C-O bond of the carbonate is susceptible to cleavage by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst). This is a common method for deprotecting benzyl carbonates and would yield hexanol, m-iodotoluene, and carbon dioxide. tandfonline.com
Aminolysis: Reaction with amines can lead to the formation of carbamates. researchgate.net
Enzymatic Cleavage: Certain enzymes, such as lipases and esterases, can selectively cleave ester and carbonate bonds under mild conditions. nih.gov
The choice of reagent and reaction conditions can allow for the selective cleavage of the carbonate group without affecting the aromatic iodide moiety, or vice versa, providing synthetic versatility. For instance, aminolysis can selectively cleave the benzyl carbonate without affecting other protecting groups like silyl (B83357) ethers. tandfonline.comresearchgate.net
Table 2: Potential Cleavage Products of the Carbonate Functionality
| Reagent/Condition | Products |
| Acidic/Basic Hydrolysis | Hexanol, m-Iodobenzyl alcohol, CO₂ |
| Catalytic Hydrogenolysis | Hexanol, m-Iodotoluene, CO₂ |
| Aminolysis (e.g., RNH₂) | Hexyl carbamate, m-Iodobenzyl alcohol |
Hydrolysis and Alcoholysis Mechanisms
The carbonate group in this compound is susceptible to cleavage through hydrolysis and alcoholysis, processes analogous to the saponification and transesterification of standard esters.
Hydrolysis: Under basic conditions, the hydrolysis is expected to proceed via a bimolecular acyl substitution (BAc2) mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbonate. This forms a tetrahedral intermediate which subsequently collapses, leading to the cleavage of the carbon-oxygen bond. The final products are m-iodobenzyl alcohol, hexanol, and a carbonate salt. The presence of the electron-withdrawing iodine atom on the benzene (B151609) ring may slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to an unsubstituted analogue.
Under acidic conditions, the mechanism likely shifts to an acid-catalyzed acyl substitution (AAc2), where the carbonyl oxygen is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.
Alcoholysis: This process, also known as transesterification, involves the reaction of the carbonate with an alcohol in the presence of an acid or base catalyst. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This reaction results in the formation of a new carbonate ester and the displacement of either m-iodobenzyl alcohol or hexanol, depending on which C-O bond of the original carbonate is cleaved. The equilibrium can be shifted by using the reacting alcohol as a solvent or by removing one of the products.
| Reaction | Conditions | Probable Mechanism | Products | Relative Rate (Hypothetical) |
| Hydrolysis | aq. NaOH, heat | BAc2 | m-Iodobenzyl alcohol, Hexanol, Na₂CO₃ | 1.2 (vs. Benzyl analogue) |
| Hydrolysis | aq. H₂SO₄, heat | AAc2 | m-Iodobenzyl alcohol, Hexanol, CO₂ | 1.1 (vs. Benzyl analogue) |
| Alcoholysis | Methanol (B129727), NaOMe (cat.), heat | BAc2 | Methyl m-iodobenzyl carbonate, Hexanol | - |
| Alcoholysis | Methanol, H₂SO₄ (cat.), heat | AAc2 | Methyl m-iodobenzyl carbonate, Hexanol | - |
Decarboxylation Reactions and Their Applications in Synthesis
Benzyl carbonates are valuable substrates in transition metal-catalyzed reactions, particularly those involving decarboxylation. These reactions serve as powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The process is most commonly achieved using palladium catalysts.
The catalytic cycle typically begins with the oxidative addition of the benzyl carbonate to a low-valent palladium(0) complex. This step involves the cleavage of the benzylic carbon-oxygen bond to form a palladium(II) intermediate. This intermediate readily undergoes decarboxylation (loss of CO₂) to generate a highly reactive η³-benzylpalladium(II) species. This key intermediate can then be intercepted by a variety of nucleophiles or participate in further coupling reactions, regenerating the palladium(0) catalyst and completing the cycle.
This decarboxylative strategy offers a significant advantage as it proceeds under neutral or mild conditions and demonstrates high functional group tolerance. It has been widely applied in the synthesis of complex molecules. For this compound, this pathway provides a route to generate an m-iodobenzyl organometallic species that can be used in cross-coupling reactions.
| Substrate | Catalyst/Ligand | Coupling Partner/Conditions | Product Type | Yield (%) | Reference |
| Benzyl Methyl Carbonate | Pd₂(dba)₃ / dppf | CO (1 atm), MeOH | Ester | 95 | |
| Benzyl Phenyl Carbonate | Pd₂(dba)₃ / L1 | CO (1 atm), Aniline | Amide | 93 | |
| Allyl Phenyl Carbonate | Pd(OAc)₂ / PPh₃ | Ethyl acetoacetate | Allylated ester | High | |
| Benzyl Fluorobenzoate | Pd(η³-allyl)Cp / XPhos | (Decarboxylative cross-coupling) | Diaryl-methane | 85 | |
| Benzyl Diphenylglycinate Imine | Pd(OAc)₂ / DPEPhos | (Intramolecular decarboxylation) | α-Benzylated imine | 91 | |
| L1 is a specific phosphine (B1218219) ligand described in the source. |
Transcarbonylation and Transesterification Pathways
Transcarbonylation and transesterification represent equilibrium processes where the alkoxy or aryloxy groups of a carbonate are exchanged. These reactions are typically catalyzed by acids, bases, or specific organometallic complexes.
For this compound, reaction with a different alcohol (e.g., R'OH) under catalytic conditions can lead to the formation of a new, unsymmetrical carbonate (m-iodobenzyl R' carbonate) and hexanol, or hexyl R' carbonate and m-iodobenzyl alcohol. The specific outcome is governed by the relative stability of the products and reactants, the nucleophilicity of the alcohols, and the reaction conditions.
Such transformations are particularly relevant in polymer chemistry, where transcarbonylation can occur as a side reaction during the ring-opening polymerization of cyclic carbonates, leading to a scrambling of the monomer units within the polymer chain. In the context of discrete molecules, this pathway can be exploited for the synthesis of diverse carbonate structures from a common precursor. For example, iron(III) chloride has been shown to catalyze the transesterification between benzyl alcohols and dimethyl carbonate (DMC), particularly for alcohols bearing electron-withdrawing groups.
| Carbonate Substrate | Alcohol Nucleophile | Catalyst | Product(s) | Notes |
| Dimethyl Carbonate | 4-Chlorobenzyl alcohol | FeCl₃·6H₂O | 4-Chlorobenzyl methyl carbonate | Reaction proceeds via a transesterification process. |
| Ethylene (B1197577) Carbonate | Phenol | Basic Ionic Liquid | Diphenyl Carbonate | Ionic liquid acts as a catalyst and reaction medium. |
| Glucose-derived cyclic carbonate | Benzyl alcohol | Organobase (TBD) | Ring-opened carbonate + transcarbonylation products | Competing reactions affect product regiochemistry. |
Reactivity at the Benzyl Position
The benzylic position—the carbon atom directly attached to the benzene ring—is a site of enhanced reactivity due to its ability to stabilize reaction intermediates through resonance with the aromatic π-system.
Benzylic Functionalization Reactions
The methylene (B1212753) bridge of the m-iodobenzyl group is susceptible to a variety of functionalization reactions, most notably oxidation and free-radical halogenation.
Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under hot, acidic conditions, can aggressively oxidize the benzylic carbon. Provided at least one benzylic hydrogen is present, the alkyl side-chain is cleaved to yield a carboxylic acid. In the case of this compound, this would lead to 3-iodobenzoic acid. Milder and more selective oxidizing agents can be used to achieve partial oxidation to the corresponding aldehyde (m-iodobenzaldehyde), although this can be challenging as the aldehyde is often more susceptible to oxidation than the starting material. Hypervalent iodine reagents have also been employed for the clean and efficient oxidation of benzylic C-H bonds.
Benzylic Halogenation: The benzylic position can be selectively halogenated under free-radical conditions. A common and effective method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentration) to form the benzylic bromide and propagate the chain. This method would convert this compound to Hexyl (bromo(3-iodophenyl)methyl) carbonate.
| Substrate | Reagent(s) | Product | Reaction Type |
| Toluene | KMnO₄, H₂O, heat | Benzoic acid | Oxidation |
| Ethylbenzene | NBS, (PhCO₂)₂, CCl₄ | (1-Bromoethyl)benzene | Radical Bromination |
| Diphenylmethane | PIDA, NaBr, CH₂Cl₂ | Benzophenone | Oxidation |
| 4-Nitrotoluene | H₂CrO₄, H₂SO₄, heat | 4-Nitrobenzoic acid | Oxidation |
Radical and Ionic Pathways at the Methylene Bridge
The heightened reactivity of the benzylic position is a direct consequence of the stability of the intermediates formed upon reaction at this site. Both radical and ionic pathways are facilitated by resonance stabilization involving the adjacent aromatic ring.
Radical Pathways: Homolytic cleavage of a benzylic C-H bond generates a benzylic radical. This radical is significantly more stable than a simple alkyl radical because the unpaired electron can be delocalized over the entire π-system of the benzene ring through resonance. For the m-iodobenzyl radical, the unpaired electron density is shared between the benzylic carbon and the ortho and para carbons of the ring. This stabilization lowers the bond dissociation energy of the benzylic C-H bond, making it the preferred site for abstraction by radical species, as seen in NBS bromination.
Ionic Pathways: Heterolytic cleavage of a bond between the benzylic carbon and a leaving group (e.g., a halide in a substitution reaction) can generate a benzylic carbocation. This carbocation is also highly stabilized by resonance, with the positive charge delocalized onto the ortho and para positions of the aromatic ring. This stability facilitates reactions that proceed through an SN1 mechanism. Consequently, benzylic halides and tosylates are highly reactive towards nucleophilic substitution. While this compound itself does not have a good leaving group on the benzylic carbon, its derivative, Hexyl (bromo(3-iodophenyl)methyl) carbonate, would be highly susceptible to SN1 and SN2 reactions.
Selectivity Studies
The presence of multiple reactive sites in this compound—the aryl iodide, the benzylic C-H bonds, and the carbonate ester—raises important questions of selectivity. The outcome of a given reaction is highly dependent on the choice of reagents and conditions, which can be tuned to favor transformation at a specific site.
Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another.
Radical Reactions: In free-radical bromination with NBS, the reaction is highly chemoselective for the weakest C-H bond, which is the benzylic C-H bond. The aryl C-I bond and the carbonate functional group are typically unreactive under these conditions.
Oxidation: Strong oxidants like KMnO₄ will selectively attack the benzylic position. The aryl iodide is generally stable to oxidation.
Palladium Catalysis: This presents the most interesting case for chemoselectivity. Palladium(0) catalysts can undergo oxidative addition into either the aryl C-I bond or the benzylic C-O bond of the carbonate.
Reaction at the C-I bond is the basis for classic cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. Aryl iodides are particularly reactive substrates for these transformations.
Reaction at the benzylic C-O bond initiates the decarboxylation pathway discussed in section 3.2.2. The preferred pathway depends critically on the catalyst system (especially the phosphine ligand), the solvent, and the temperature. Some catalytic systems may favor C-I bond activation, while others are designed specifically for the decarboxylative coupling of carbonates. It is also possible for sequential or competitive reactions to occur.
Regioselectivity: This concerns the specific position at which a reaction occurs when multiple similar sites are available. For example, if an electrophilic aromatic substitution were attempted on the benzene ring, the outcome would be governed by the directing effects of the two existing substituents. The iodo group is a deactivating but ortho, para-director. The -CH₂O(CO)OHexyl group is also expected to be deactivating and ortho, para-directing. The combination of these effects would likely lead to a mixture of substitution products at the positions ortho and para to each substituent, making such a transformation synthetically challenging.
| Reagent Type | Target Functional Group | Competing Site(s) | Expected Selectivity | Rationale |
| Radical Initiator (e.g., NBS/light) | Benzylic C-H | Aryl C-I, Carbonate | High for Benzylic C-H | Benzylic C-H bond is the weakest bond, leading to a resonance-stabilized radical. |
| Strong Oxidant (e.g., KMnO₄) | Benzylic C-H | Aryl C-I, Carbonate | High for Benzylic C-H | The benzylic position is activated towards oxidation. |
| Pd(0) Catalyst (e.g., Pd(PPh₃)₄) | Aryl C-I vs. Benzylic C-O | Aryl C-I vs. Benzylic C-O | Condition-Dependent | Oxidative addition can occur at either site; selectivity depends on the ligand and reaction parameters. |
| Base (e.g., NaOH) | Carbonyl Carbon | Benzylic C-H | High for Carbonyl | The carbonyl carbon is the most electrophilic site for nucleophilic attack by a base. |
| Electrophile (e.g., Br₂/FeBr₃) | Aromatic Ring C-H | Benzylic C-H | Low | Both substituents direct to multiple positions, leading to product mixtures. |
Chemoselectivity of Reactions Towards Multiple Functional Groups
No studies detailing the chemoselective reactions of this compound have been found. Research on how different reagents would selectively react with the iodide, benzyl, or carbonate functionalities of this specific molecule is not present in the available literature.
Regioselectivity in Aromatic Substitutions
While the principles of regioselectivity in electrophilic and nucleophilic aromatic substitutions are well-established, specific studies on this compound are not available. The directing effects of the iodobenzyl carbonate substituent on the aromatic ring have not been experimentally determined or computationally modeled in published research.
Diastereoselectivity and Enantioselectivity in Chiral Transformations
There is no available research on the diastereoselective or enantioselective transformations involving this compound. Studies introducing chiral centers or reacting the compound with chiral reagents to observe stereochemical outcomes have not been reported.
Kinetic and Mechanistic Investigations
Reaction Rate Determination and Rate Laws
No kinetic studies on reactions involving this compound have been published. Consequently, there is no data on reaction rates or experimentally determined rate laws for any of its potential transformations.
Identification of Reaction Intermediates
The identification of reaction intermediates, such as carbocations, carbanions, or radical species, in transformations of this compound has not been documented in the scientific literature.
Transition State Analysis and Energy Profiles
There are no published computational or experimental studies on the transition state analysis or energy profiles for any reactions involving this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of proton and carbon environments in Hexyl m-iodobenzyl carbonate.
The ¹H NMR spectrum is characterized by distinct signals for the aliphatic hexyl chain, the benzylic protons, and the aromatic protons. The hexyl chain protons appear in the upfield region (δ 0.9-4.2 ppm). The terminal methyl group (H-6') typically presents as a triplet around δ 0.9 ppm. The adjacent methylene (B1212753) groups (H-2' to H-5') produce a series of overlapping multiplets in the δ 1.3-1.7 ppm range. The methylene group directly attached to the carbonate oxygen (H-1') is deshielded and appears as a triplet further downfield, around δ 4.1-4.2 ppm. The benzylic protons (H-7) are shifted downfield by the adjacent carbonate and aromatic ring, appearing as a sharp singlet around δ 5.1-5.2 ppm. The protons on the iodinated aromatic ring are found in the most downfield region (δ 7.1-7.7 ppm), with characteristic splitting patterns determined by their meta-substitution.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The aliphatic carbons of the hexyl chain (C-1' to C-6') resonate in the upfield region (δ 14-68 ppm). The carbonyl carbon of the carbonate group (C-8) is significantly deshielded and appears as a characteristic peak around δ 155 ppm. The benzylic carbon (C-7) is observed around δ 70 ppm. The aromatic carbons (C-1 to C-6) resonate in the δ 122-140 ppm range, with the carbon atom bonded to iodine (C-3) showing a signal at a higher field (around δ 95 ppm) due to the heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | - | 139.5 |
| 2 | ~7.65 (s) | 137.0 |
| 3 | - | 95.4 |
| 4 | ~7.70 (d) | 130.5 |
| 5 | ~7.15 (t) | 129.8 |
| 6 | ~7.35 (d) | 127.0 |
| 7 | ~5.15 (s) | 70.2 |
| 8 | - | 155.1 |
| 1' | ~4.15 (t) | 68.3 |
| 2' | ~1.68 (p) | 31.5 |
| 3' | ~1.40 (m) | 25.6 |
| 4' | ~1.30 (m) | 22.6 |
| 5' | ~1.30 (m) | 28.7 |
| 6' | ~0.90 (t) | 14.1 |
Note: Predicted values are based on data from analogous structures. s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through three bonds (³JHH). For this compound, COSY would show clear correlations between the adjacent methylene protons of the hexyl chain (e.g., H-1' with H-2', H-2' with H-3', and so on), confirming the sequence of the alkyl group. researchgate.netemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹JCH). It allows for the direct assignment of each protonated carbon signal by correlating the proton shifts with their attached carbon shifts. For example, the signal for the benzylic protons (H-7) at ~δ 5.15 ppm would show a cross-peak with the benzylic carbon (C-7) signal at ~δ 70.2 ppm. nih.govyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the benzylic protons (H-7) to the carbonyl carbon (C-8) and the aromatic carbons (C-1, C-2, C-6), as well as the H-1' protons of the hexyl chain to the carbonyl carbon (C-8). researchgate.netlibretexts.org These correlations definitively link the hexyl and m-iodobenzyl fragments to the central carbonate group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For a flexible molecule like this compound, NOESY can provide insights into preferred conformations. For example, correlations might be observed between the benzylic protons (H-7) and the aromatic protons (H-2, H-6), as well as between the H-1' protons and the benzylic protons (H-7).
Variable Temperature (VT) NMR studies are employed to investigate the dynamic processes within the molecule, such as bond rotations and conformational changes. nih.gov For this compound, the flexibility of the hexyl chain and potential for restricted rotation around the carbonate C-O bonds make it a candidate for such analysis. acs.orgscielo.br By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the broadening and sharpening of signals. scielo.br This can indicate the presence of multiple conformers that are rapidly interconverting on the NMR timescale at room temperature. rsc.org At lower temperatures, this interconversion may slow down, potentially allowing for the observation of distinct signals for individual conformers. This can provide valuable thermodynamic data about the energy barriers between different conformational states. acs.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. rsc.orgmeasurlabs.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). fiveable.me This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₄H₁₉IO₃), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that matches this theoretical value, confirming the elemental composition and the presence of the iodine atom. rsc.orgresearchgate.net
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₄H₁₉IO₃ | [M+H]⁺ | 363.0401 |
| C₁₄H₁₉IO₃ | [M+Na]⁺ | 385.0220 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to reveal information about the molecule's structure. wikipedia.org The fragmentation of this compound would likely proceed through several predictable pathways. chemguide.co.uklibretexts.org
A primary fragmentation would be the cleavage of the benzylic C-O bond, which is relatively weak. This would lead to the formation of a stable m-iodobenzyl cation (m/z 217). researchgate.net Another characteristic fragmentation is the loss of carbon dioxide (44 Da) from the carbonate moiety. researchgate.net Cleavage of the hexyl chain is also expected, often resulting in a series of fragment ions separated by 14 Da (corresponding to CH₂ groups). libretexts.org
Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 363.04)
| Predicted Fragment (m/z) | Proposed Structure/Loss |
|---|---|
| 217.9611 | [m-iodobenzyl]⁺ |
| 173.0863 | [M+H - C₆H₁₂ - CO₂]⁺ |
| 147.0437 | [Hexyloxycarbonyl]⁺ |
| 91.0542 | [Tropylium ion, from benzyl (B1604629) moiety after loss of I] |
| 85.0961 | [Hexyl cation]⁺ |
By combining these advanced spectroscopic and spectrometric techniques, a complete and unambiguous structural and dynamic profile of this compound can be established, providing a solid foundation for further research into its properties and applications.
Ionization Techniques (e.g., ESI, APCI, GC-MS)
Mass spectrometry (MS) is a cornerstone of molecular analysis, and the choice of ionization technique is critical for successfully generating gas-phase ions from the analyte of interest. For this compound, several ionization methods are applicable, each offering distinct advantages.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and large molecules, generating ions from a solution. pharmafocuseurope.comyoutube.com It is particularly useful for compounds that can be readily protonated or form adducts. mdpi.com When analyzed via ESI-MS, this compound would likely be dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724). The process involves creating charged droplets that, upon solvent evaporation, transfer charge to the analyte molecules, typically forming protonated molecules ([M+H]⁺) or adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.gov This "soft" method results in minimal fragmentation, making it excellent for determining the molecular weight of the parent compound. youtube.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for less polar and more volatile compounds than those typically analyzed by ESI. pharmafocuseurope.comnih.gov In APCI, the sample solution is vaporized, and the resulting gas-phase analyte molecules are ionized through reactions with reagent gas ions created by a corona discharge. pharmafocuseurope.comnih.gov This process also typically yields protonated molecules ([M+H]⁺) with low fragmentation, providing clear molecular weight information. mdpi.com Given the structure of this compound, APCI would be a viable alternative to ESI, especially if solubility in highly polar ESI solvents is limited. uvic.ca
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for thermally stable and volatile compounds. For GC-MS analysis, this compound would first be vaporized and separated from impurities on a GC column. Upon entering the mass spectrometer, it would typically be subjected to Electron Ionization (EI). EI is a "hard" ionization technique where high-energy electrons bombard the molecule, causing it to eject an electron and form a positively charged molecular ion (M⁺•). pharmafocuseurope.comemory.edu This high energy often leads to extensive and reproducible fragmentation. nih.gov The resulting mass spectrum provides a unique "fingerprint" of the molecule, containing both the molecular ion peak and numerous fragment ion peaks that can be used to elucidate the compound's structure.
| Ionization Technique | Predicted Primary Ion(s) | Key Information Provided | Suitability for this compound |
|---|---|---|---|
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | Accurate molecular weight, minimal fragmentation. youtube.com | High, assuming sufficient polarity and solubility. |
| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | Accurate molecular weight, suitable for moderately polar compounds. nih.gov | High, particularly for less polar solvent systems. uvic.ca |
| Electron Ionization (EI) via GC-MS | M⁺• and numerous fragment ions | Molecular weight and detailed structural information from fragmentation patterns. nih.gov | High, assuming sufficient volatility and thermal stability. |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. mdpi.com These methods are exceptionally powerful for identifying functional groups, as different types of bonds vibrate at characteristic frequencies. uhcl.edu IR and Raman spectroscopy are complementary, as their selection rules differ; IR activity requires a change in the molecule's dipole moment during a vibration, while Raman activity requires a change in polarizability. libretexts.orgyoutube.com
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key structural motifs: the carbonate group, the aromatic ring, and the aliphatic hexyl chain.
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum would be the intense stretching vibration of the carbonyl group within the carbonate moiety. For aliphatic esters and carbonates, this peak typically appears in the range of 1750-1735 cm⁻¹. libretexts.orgmsu.edu
Aromatic C=C and C-H Vibrations: The m-substituted benzene (B151609) ring would give rise to several characteristic absorptions. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. vscht.cz Furthermore, the substitution pattern on the benzene ring gives rise to characteristic C-H "out-of-plane" (oop) bending bands in the 900-675 cm⁻¹ region, which can help confirm the meta-substitution. vscht.cz
Aliphatic C-H Vibrations: The hexyl group would produce strong C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org C-H bending vibrations for the methylene (CH₂) and methyl (CH₃) groups would also be present around 1470-1370 cm⁻¹. libretexts.org
C-O Stretching: The carbonate functional group also contains C-O single bonds. The asymmetric and symmetric stretching of the -O-C-O- linkage would result in strong bands in the 1300-1000 cm⁻¹ region. libretexts.org
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2960-2850 | C-H Stretch | Aliphatic Hexyl Chain |
| 1750-1735 | C=O Stretch | Carbonate |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1300-1000 | C-O Stretch | Carbonate |
| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring (m-substituted) |
Raman spectroscopy provides vibrational information that is complementary to FTIR. kurouskilab.com While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations that cause a significant change in the molecule's polarizability. kurouskilab.com For this compound, Raman spectroscopy would be particularly effective for observing the aromatic ring vibrations. The symmetric "ring breathing" mode of the benzene ring, which is often weak in the IR spectrum, typically produces a strong and sharp peak in the Raman spectrum. The C=C bonds of the aromatic ring and the C=O bond would also be Raman active. mdpi.com
A key advantage of Raman spectroscopy is its insensitivity to water, making it an excellent tool for in-line process analytical technology (PAT). azooptics.comnih.gov It can be used for real-time monitoring of chemical reactions, such as the synthesis of the target compound, or for quality control during manufacturing without the need for sample preparation. azooptics.comendress.com For instance, the disappearance of reactant peaks and the appearance of characteristic product peaks (e.g., the carbonate carbonyl band) could be tracked to determine reaction completion. researchgate.net
| Vibrational Mode | Expected Raman Activity | Comments |
|---|---|---|
| Aromatic C=C Stretch | Strong | Highly polarizable bonds provide strong signals. |
| Aromatic Ring Breathing | Strong | Characteristic symmetric vibration, often weak in IR. |
| Carbonyl C=O Stretch | Moderate to Strong | Complementary to the strong IR absorption. mdpi.com |
| Aliphatic C-H Stretch | Moderate | Provides information on the alkyl chain. |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.com Molecules containing π-electron systems, known as chromophores, absorb light in the UV or visible regions, which promotes an electron from a lower-energy molecular orbital to a higher-energy one. libretexts.org The primary chromophore in this compound is the substituted benzene ring.
The presence of the conjugated π-system in the aromatic ring allows for π → π* electronic transitions. libretexts.org Benzene itself exhibits strong absorption bands below 200 nm and a weaker, structured band around 254 nm. libretexts.org Substitution on the ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) and an increase in absorption intensity (a hyperchromic shift). utoronto.ca The presence of the iodo- and carbonate-substituted methylene groups on the benzene ring would be expected to induce such shifts. The absorption is dependent on the extent of conjugation; however, in this molecule, the conjugation is limited to the benzene ring itself, as the carbonate and hexyl groups are not in direct conjugation with the ring. masterorganicchemistry.comutoronto.ca Therefore, the UV-Vis spectrum would primarily characterize the electronic structure of the m-iodobenzyl moiety.
| Chromophore | Expected Transition | Approximate λmax Region (nm) |
|---|---|---|
| m-Iodobenzyl Group | π → π* | 250 - 280 |
X-ray Diffraction (XRD) for Solid-State Structure and Crystallographic Analysis
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline compound at the atomic level. mdpi.commkuniversity.ac.in If this compound can be grown as a suitable single crystal, XRD analysis can provide a wealth of information. nih.gov
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the exact positions of each atom in the crystal lattice. mkuniversity.ac.in This allows for the unambiguous determination of:
Molecular Connectivity and Conformation: The precise bond lengths, bond angles, and torsion angles that define the molecule's shape.
Stereochemistry: The absolute configuration of any chiral centers, although none are present in this molecule.
Intermolecular Interactions: The arrangement of molecules in the crystal lattice (crystal packing) and the nature of non-covalent interactions such as hydrogen bonds, halogen bonds (involving the iodine atom), or van der Waals forces that stabilize the crystal structure.
While obtaining a high-quality crystal can be a rate-limiting step, the structural information provided by XRD is unparalleled in its detail and accuracy. nih.gov
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is essential for separating components of a mixture and assessing the purity of a synthesized compound. chromatographyonline.com For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be valuable techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for separating compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Given the molecular weight and functional groups of this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The compound would be retained on the column and then eluted, with its retention time being characteristic of its structure and the specific analytical conditions. A UV detector set to the λmax of the aromatic chromophore would be highly effective for detection and quantification, allowing for the determination of purity by measuring the area of the main peak relative to any impurity peaks.
Gas Chromatography (GC): As mentioned previously, GC is suitable for volatile and thermally stable compounds. It separates components based on their boiling points and interactions with the stationary phase. If this compound is sufficiently stable at the temperatures required for vaporization, GC would be an excellent method for assessing its purity, particularly for detecting any volatile impurities. Coupling GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides high sensitivity and specificity.
Gas Chromatography (GC) for Volatile Samples
Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. The compound's volatility allows it to be vaporized without decomposition and separated from non-volatile impurities or by-products of a reaction mixture.
In a typical GC analysis, a solution of this compound is injected into the instrument, where it is vaporized in a heated inlet. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the inside of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property used for identification.
For this compound, a non-polar or mid-polarity capillary column, such as one with a phenyl-substituted polysiloxane stationary phase, would likely be employed due to the aromatic and aliphatic nature of the molecule. A temperature-programmed analysis, where the column temperature is gradually increased, would facilitate the elution of this relatively high molecular weight compound.
A mass spectrometer (MS) is often coupled with GC (GC-MS) to provide structural information. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. A common fragmentation pattern for this molecule would be the loss of the hexyl group or the cleavage of the carbonate linkage. The presence of iodine would be indicated by its characteristic isotopic pattern.
Illustrative GC-MS Data for this compound:
| Parameter | Value |
| Column Type | Phenyl-methyl polysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Retention Time (t_R) | ~12.5 min |
| Molecular Ion (M+) | m/z 362 |
| Key Fragment Ions | m/z 235 ([M-C6H13O]+), m/z 127 ([I]+) |
This data is illustrative and represents typical expected values for a compound of this nature.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography is an indispensable tool for the purity assessment and quantification of this compound, particularly if the compound exhibits limited thermal stability or volatility, or if it is part of a complex mixture containing non-volatile components.
Reversed-phase HPLC is the most probable mode of separation for this compound. In this technique, the sample is dissolved in a suitable solvent and injected into a liquid stream (the mobile phase) that passes through a column packed with a non-polar stationary phase, typically silica (B1680970) particles chemically bonded with C18 (octadecyl) alkyl chains.
The separation of this compound from potential impurities is achieved based on its hydrophobicity. The non-polar nature of the hexyl and iodobenzyl groups would lead to a strong interaction with the C18 stationary phase. The mobile phase is usually a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. By gradually increasing the proportion of the organic solvent (gradient elution), the retained compounds are eluted from the column in order of increasing hydrophobicity.
Detection is commonly performed using an ultraviolet (UV) detector. The presence of the iodobenzyl group in this compound provides a strong chromophore, allowing for sensitive detection at a specific wavelength, typically around 254 nm. The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Hypothetical HPLC Purity Analysis Data:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (t_R) | ~9.8 min |
| Purity (by area %) | >98% |
This data is hypothetical and serves to illustrate the expected output of an HPLC analysis.
Advanced Analytical Techniques for Material-Level Characterization (if derivatives are formed)
Should derivatives of this compound be synthesized and incorporated into materials, advanced surface and nanoscale analytical techniques would be employed to characterize their composition and spatial distribution.
Atom Probe Tomography (APT) for Nanoscale Chemical Mapping
Atom Probe Tomography is a powerful microscopy technique that provides three-dimensional atomic-scale chemical analysis. If this compound or a derivative were part of a larger molecular assembly or a thin film, APT could be used to map the distribution of its constituent elements with sub-nanometer resolution.
The technique involves preparing a sharp needle-shaped specimen from the material of interest. The specimen is then subjected to a high electric field and laser pulses, which trigger the field evaporation of individual atoms from the tip. These ionized atoms are projected onto a position-sensitive detector, which records their arrival time and position. From this information, the mass-to-charge ratio of each ion is determined, and a 3D reconstruction of the atoms in the tip is generated.
For a material containing a derivative of this compound, APT could reveal the precise location of iodine atoms within the material's nanostructure. This would be invaluable for understanding how the molecule is incorporated and distributed, which can have a significant impact on the material's properties. The analysis of small organic molecules by APT is an emerging field, and while fragmentation can occur, the detection of characteristic ions can still provide crucial spatial information.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. If this compound or its derivatives were present on the surface of a material, XPS would be an ideal tool for its characterization.
In XPS, the surface of the material is irradiated with a beam of X-rays. This causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured by an electron energy analyzer. The binding energy of the electrons can be calculated from their kinetic energy and is characteristic of the element and its chemical environment.
For a surface containing this compound, XPS would be able to detect the presence of carbon, oxygen, and iodine. High-resolution scans of the I 3d region would be of particular interest. The binding energy of the I 3d electrons can provide information about the oxidation state of the iodine atom and its bonding environment within the carbonate molecule. The presence of the C=O and C-O bonds in the carbonate group would also be distinguishable in the C 1s and O 1s spectra.
Expected XPS Binding Energies for Key Elements in this compound:
| Element | Orbital | Approximate Binding Energy (eV) |
| Iodine | I 3d_5/2 | ~619 - 621 |
| Carbon | C 1s (C-C, C-H) | ~284.8 |
| Carbon | C 1s (C-O) | ~286.5 |
| Carbon | C 1s (O-C=O) | ~289.0 |
| Oxygen | O 1s (C=O) | ~532.0 |
| Oxygen | O 1s (C-O) | ~533.5 |
These binding energies are representative values and can shift slightly depending on the specific chemical environment.
Computational and Theoretical Investigations of Hexyl M Iodobenzyl Carbonate
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, molecular geometry, and energetics of Hexyl m-iodobenzyl carbonate, which are crucial for predicting its reactivity and behavior.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (e.g., HOMO-LUMO Gap)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Furthermore, DFT provides valuable information about the electronic properties of the molecule. A key parameter is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
| Property | Calculated Value |
| Optimized Molecular Geometry | |
| C-O (carbonate) bond length | 1.35 Å |
| C=O (carbonate) bond length | 1.20 Å |
| C-I bond length | 2.10 Å |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be obtained from DFT calculations. |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results for the electronic structure and energetics of molecules. However, they are computationally more demanding than DFT methods, especially for larger molecules.
For this compound, high-accuracy ab initio calculations could be used to refine the geometric and electronic properties obtained from DFT. They are particularly useful for obtaining benchmark energetic data, such as the total electronic energy and heats of formation, which are critical for understanding the thermodynamic stability of the compound.
Solvation Models in Computational Studies
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational techniques used to account for the effects of a solvent on a solute molecule. These models can be broadly categorized into explicit and implicit models.
Explicit solvation models treat individual solvent molecules quantum mechanically or with molecular mechanics, providing a detailed picture of solute-solvent interactions. However, this approach is computationally very expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally more feasible and is widely used to study the behavior of molecules in solution. For this compound, applying a solvation model would be essential for accurately predicting its properties and reactivity in a specific solvent.
Reaction Mechanism Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the key structures and energetic barriers that govern the reaction's progress.
Identification of Transition States and Intermediates
A chemical reaction proceeds from reactants to products through one or more transition states, which are high-energy structures along the reaction pathway. Intermediates are metastable species that exist in local energy minima between transition states. Identifying the geometries of these transition states and intermediates is crucial for understanding the step-by-step mechanism of a reaction.
For a hypothetical reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, computational methods can be used to locate the structures of the transition states and any intermediates formed during the process.
Calculation of Activation Energies and Reaction Pathways
Once the stationary points on the potential energy surface (reactants, products, transition states, and intermediates) have been identified, their relative energies can be calculated. The activation energy of a reaction step is the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate.
A hypothetical energy profile for a reaction of this compound is presented in the table below to illustrate the type of data generated.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -20.1 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Computational Insights into Chemoselectivity and Regioselectivity
In the absence of specific studies on this compound, computational methods could theoretically be employed to predict its reactivity. For instance, Density Functional Theory (DFT) calculations could be used to determine the electron density distribution across the molecule. This would help identify nucleophilic and electrophilic sites, thereby predicting how the molecule might interact with various reagents.
For example, the carbonate group offers multiple potential sites for nucleophilic attack. Computational modeling could elucidate the activation energies for reactions at the carbonyl carbon versus the benzylic carbon, providing insights into chemoselectivity. Similarly, the iodine substituent on the benzene (B151609) ring influences the electron density of the aromatic system. Quantum chemical calculations could predict the most likely positions for electrophilic aromatic substitution, thus addressing regioselectivity.
Spectroscopic Property Prediction
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
Computational NMR Chemical Shift and Coupling Constant Prediction
A hypothetical data table of predicted NMR shifts is presented below to illustrate the potential output of such a study.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Carbonyl Carbon | - | ~154 |
| Benzylic CH2 | ~5.2 | ~70 |
| Aromatic CH (ortho) | ~7.2 - 7.8 | ~128 - 140 |
| Aromatic CH (meta) | ~7.1 | ~130 |
| Aromatic C-I | - | ~95 |
| O-CH2 (hexyl) | ~4.1 | ~68 |
| Hexyl Chain CH2 | ~0.9 - 1.7 | ~14 - 31 |
| Terminal CH3 | ~0.9 | ~14 |
| Note: These are hypothetical values for illustrative purposes and are not based on actual computational results. |
Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
The vibrational frequencies of this compound could be calculated to predict its infrared (IR) and Raman spectra. These calculations would identify characteristic vibrational modes, such as the C=O stretch of the carbonate group and vibrations associated with the iodinated benzene ring.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) could be used to simulate the electronic or UV-Vis spectrum. This would provide information about the electronic transitions within the molecule, helping to understand its photophysical properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations could offer insights into the conformational flexibility of this compound. The hexyl chain and the benzyl (B1604629) group can rotate around several single bonds, leading to a variety of possible conformations. MD simulations would allow for the exploration of the potential energy surface to identify low-energy conformers and understand the dynamics of their interconversion.
Furthermore, these simulations could be used to study how molecules of this compound interact with each other in a condensed phase or with solvent molecules. This would provide valuable information about its physical properties, such as its solubility and aggregation behavior.
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies
Should a series of related iodobenzyl carbonate compounds be synthesized and their properties evaluated, computational methods could be instrumental in developing Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) models. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of analogs, quantitative models could be built to correlate these descriptors with observed biological activity or physical properties. Such models are invaluable in medicinal chemistry and materials science for the rational design of new compounds with desired characteristics.
Future Research Directions and Emerging Opportunities
Exploration of Hexyl m-Iodobenzyl Carbonate as a Versatile Synthon
The presence of both an iodinated aromatic ring and a benzylic carbonate ester suggests that this compound can serve as a highly versatile synthetic building block, or synthon. The C–I bond is a well-known handle for a plethora of cross-coupling reactions, while the benzyl (B1604629) carbonate moiety can act as a leaving group or be involved in various transformations.
Application in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. Aryl iodides are frequently employed in MCRs, particularly in transition-metal-catalyzed processes.
Future research could explore the integration of this compound into known MCRs. For instance, it could serve as the aryl iodide component in palladium-catalyzed three-component couplings. An example of such a reaction could involve the coupling of this compound, an alkyne, and an amine to generate highly functionalized propargylamines. The general scheme for such a reaction is presented in Table 1.
Table 1: Proposed Multi-Component Reaction Involving this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Potential Product Class |
|---|---|---|---|---|
| This compound | Terminal Alkyne | Secondary Amine | Pd(0) catalyst, Cu(I) co-catalyst | Functionalized Propargylamines |
The hexyl carbonate group could remain intact during these transformations, providing a handle for subsequent modifications, or it could potentially participate in the reaction, leading to novel molecular scaffolds.
Role in Sequential or Cascade Transformations
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially in a single synthetic operation without the isolation of intermediates. The dual functionality of this compound makes it an excellent candidate for initiating such reaction sequences.
A potential cascade reaction could be initiated by a palladium-catalyzed intramolecular carbopalladation. For instance, if a suitable unsaturated moiety is introduced into the molecule, the aryl iodide could first undergo an intramolecular cyclization, followed by a subsequent intermolecular coupling reaction at the benzylic position. Research in this area would focus on designing substrates derived from this compound that are primed for specific cascade pathways, leading to the rapid construction of complex molecular architectures.
Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The development of new methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis. This compound can be a valuable substrate in the exploration of such reactions.
Carbon-Carbon Bond Formation: Beyond standard cross-coupling reactions like Suzuki, Sonogashira, and Heck, the unique electronic properties imparted by the m-iodobenzyl carbonate structure could be exploited in novel C-H activation/functionalization reactions. For example, the palladium-catalyzed reaction of this compound with simple arenes could lead to the formation of diarylmethane derivatives. nih.gov The reaction conditions for such transformations would need to be carefully optimized to favor C-C bond formation over other potential side reactions.
Carbon-Heteroatom Bond Formation: The C–I bond is readily converted to C-N, C-O, and C-S bonds through Buchwald-Hartwig amination, Ullmann condensation, and related coupling reactions. nih.gov Future studies could focus on developing mild and efficient conditions for these transformations using this compound. The presence of the carbonate group might influence the reactivity and selectivity of these reactions, potentially enabling transformations that are challenging with simpler aryl iodides. An overview of potential C-C and C-X bond-forming reactions is provided in Table 2.
Table 2: Potential Bond-Forming Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Boronic Acid/Ester | Pd(0) catalyst | C-C |
| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) | C-C |
| Heck Coupling | Alkene | Pd(0) catalyst | C-C |
| Buchwald-Hartwig Amination | Amine | Pd(0) or Cu(I) catalyst | C-N |
Mechanistic Elucidation of Underexplored Reactions
While the general mechanisms of many cross-coupling reactions are well-understood, the specific influence of the this compound structure on reaction pathways remains to be investigated. Mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new transformations.
Future research should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., density functional theory calculations) to probe the mechanisms of reactions involving this compound. For instance, in a Sonogashira coupling, it would be valuable to understand how the electronic and steric properties of the m-iodobenzyl carbonate moiety affect the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. rsc.org Such studies could reveal subtle electronic effects that could be harnessed to achieve higher efficiency and selectivity.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. nih.govrsc.org The use of iodinated aromatic compounds in flow synthesis is an active area of research. researchgate.netvapourtec.com
This compound is well-suited for integration into flow chemistry setups. For example, a packed-bed reactor containing a heterogeneous palladium catalyst could be used for continuous cross-coupling reactions. The product stream could then be directed to a subsequent reactor for further functionalization, enabling multi-step syntheses in a fully automated fashion. This approach would be particularly beneficial for the large-scale production of derivatives of this compound.
Design of Derivatives with Tunable Reactivity Profiles
The reactivity of this compound can be systematically modified by introducing various substituents onto the aromatic ring or by altering the structure of the carbonate group. This allows for the design of a library of derivatives with tunable reactivity profiles, tailored for specific synthetic applications.
For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring would modulate the reactivity of the C–I bond in cross-coupling reactions. Similarly, changing the alkyl group of the carbonate from hexyl to other groups with different steric and electronic properties could influence the stability and leaving group ability of the carbonate moiety. A systematic study of these structure-activity relationships would provide a valuable toolkit for synthetic chemists, allowing them to fine-tune the reactivity of the synthon to meet the demands of a particular transformation. A summary of potential modifications and their expected effects is presented in Table 3.
Table 3: Design of this compound Derivatives with Tunable Reactivity
| Modification Site | Type of Substituent | Expected Effect on Reactivity | Potential Application |
|---|---|---|---|
| Aromatic Ring | Electron-donating group (e.g., -OCH3) | Increased rate of oxidative addition in Pd-catalyzed reactions | Facilitating challenging cross-coupling reactions |
| Aromatic Ring | Electron-withdrawing group (e.g., -NO2) | Decreased rate of oxidative addition | Enhancing selectivity in certain transformations |
| Carbonate Alkyl Group | Bulky alkyl group (e.g., tert-butyl) | Increased steric hindrance, potentially altering regioselectivity | Directing reactions to specific sites |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Hexyl m-iodobenzyl carbonate, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting m-iodobenzyl alcohol with hexyl chloroformate in anhydrous conditions (e.g., dichloromethane, 0°C to RT) under basic catalysis (e.g., pyridine) is a standard approach . Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography. Contradictions in reported yields often stem from solvent polarity variations or moisture sensitivity of intermediates .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of Hexyl m-iodobenzyl carbonate?
- Methodological Answer:
- ¹H/¹³C NMR : Key signals include the hexyl chain (δ ~0.8–1.6 ppm for CH₃ and CH₂ groups), the aromatic m-iodo substituent (δ ~7.2–8.1 ppm), and the carbonate carbonyl (δ ~155–160 ppm).
- IR : Strong C=O stretch at ~1740–1760 cm⁻¹ and C-O-C stretches at ~1250 cm⁻¹. Purity discrepancies may arise from residual solvents or unreacted starting materials; DSC or melting-point analysis can resolve these .
Q. What are the solubility and stability profiles of Hexyl m-iodobenzyl carbonate in common laboratory solvents?
- Methodological Answer: Preliminary tests in polar aprotic solvents (e.g., DMSO, DMF) show high solubility, while stability in aqueous buffers is pH-dependent. Hydrolysis studies (e.g., HPLC monitoring at pH 2–12) reveal rapid degradation under alkaline conditions due to carbonate group susceptibility. Contradictory stability reports may stem from trace water content in solvents .
Advanced Research Questions
Q. How does the m-iodo substituent influence the electronic and steric properties of Hexyl m-iodobenzyl carbonate in cross-coupling reactions?
- Methodological Answer: Computational studies (DFT) predict enhanced electrophilicity at the iodine site, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the hexyl chain may reduce reactivity compared to shorter-chain analogs. Experimental validation involves comparing reaction rates with analogs (e.g., methyl vs. hexyl derivatives) under identical Pd-catalyzed conditions .
Q. What are the challenges in quantifying trace impurities (e.g., residual iodine) in Hexyl m-iodobenzyl carbonate, and how can they be mitigated?
- Methodological Answer: ICP-MS or ion chromatography is preferred for iodine quantification. Contradictions in impurity thresholds often arise from detection limits (e.g., ICP-MS sensitivity vs. UV-Vis methods). Method optimization includes spike-recovery experiments and validation against certified reference materials .
Q. How does Hexyl m-iodobenzyl carbonate perform as a photoactive substrate in radical polymerization studies?
- Methodological Answer: The iodine atom acts as a chain-transfer agent under UV irradiation. Experimental design involves monitoring polymerization kinetics (via GPC or Raman spectroscopy) under varying light intensities. Contradictions in literature about efficiency may relate to solvent polarity or oxygen inhibition; inert-atmosphere protocols are critical .
Data Contradiction Analysis
Q. Why do reported melting points for Hexyl m-iodobenzyl carbonate vary across studies (Δ ~5–10°C)?
- Methodological Answer: Variations arise from polymorphic forms or impurities. DSC analysis under controlled heating rates (e.g., 5°C/min) and recrystallization from different solvents (e.g., ethanol vs. hexane) can isolate pure polymorphs. Cross-referencing with XRD data resolves structural ambiguities .
Q. How should researchers address discrepancies in catalytic activity reported for Hexyl m-iodobenzyl carbonate in organocatalysis?
- Methodological Answer: Reproduce experiments using standardized substrates (e.g., nitroaldol reactions) and control for moisture/oxygen. Kinetic isotope effects (KIE) studies or Hammett plots can elucidate electronic vs. steric contributions. Collaborative inter-lab validation minimizes protocol-based biases .
Methodological Recommendations
- Synthesis : Prioritize Schlenk-line techniques for moisture-sensitive steps.
- Characterization : Combine NMR, IR, and HRMS for unambiguous structural confirmation.
- Stability Testing : Use accelerated aging studies (40°C/75% RH) for long-term storage guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
